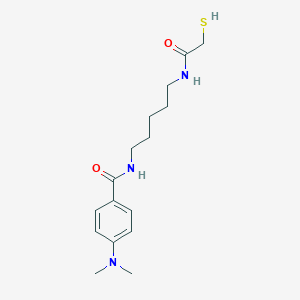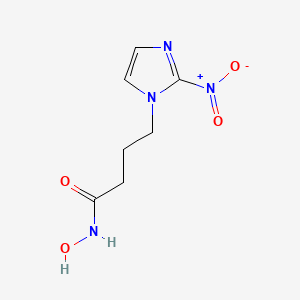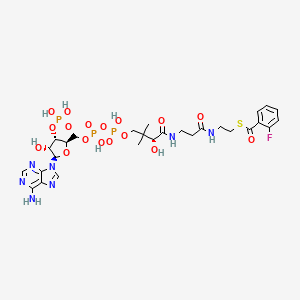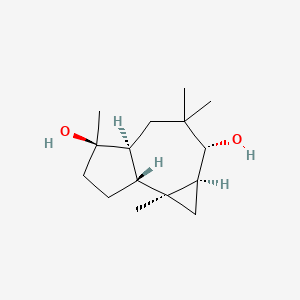
CHEMBL180911
Descripción general
Descripción
Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- is a compound known for its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes involved in the removal of acetyl groups from histone proteins, thereby influencing gene expression. This compound has shown potential in various therapeutic applications, particularly in the treatment of central nervous system (CNS) injuries and neuroinflammation .
Aplicaciones Científicas De Investigación
Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- has been extensively studied for its scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying HDAC inhibition.
Biology: Investigated for its role in modulating gene expression through histone acetylation.
Medicine: Explored for its therapeutic potential in treating CNS injuries, neuroinflammation, and other neurological disorders
Métodos De Preparación
The synthesis of Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- involves several steps. One common synthetic route includes the reaction of 4-dimethylaminobenzoyl chloride with 5-aminopentylamine to form an intermediate, which is then reacted with 2-mercaptoacetic acid to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The amide and thiol groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Mecanismo De Acción
The mechanism of action of Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- involves the inhibition of histone deacetylases. By inhibiting HDACs, the compound prevents the removal of acetyl groups from histone proteins, leading to increased histone acetylation. This results in a more relaxed chromatin structure, allowing for increased gene transcription. The compound’s molecular targets include various HDAC enzymes, and its effects are mediated through pathways involved in gene expression regulation and inflammatory response modulation .
Comparación Con Compuestos Similares
Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- can be compared with other HDAC inhibitors such as:
Suberoylanilide hydroxamic acid (SAHA): Another HDAC inhibitor with similar applications in cancer therapy and neuroprotection.
Valproic acid (VPA): A well-known HDAC inhibitor used in the treatment of epilepsy and mood disorders.
Trichostatin A (TSA): A potent HDAC inhibitor used in research to study gene expression and cancer biology
Propiedades
IUPAC Name |
4-(dimethylamino)-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-19(2)14-8-6-13(7-9-14)16(21)18-11-5-3-4-10-17-15(20)12-22/h6-9,22H,3-5,10-12H2,1-2H3,(H,17,20)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOHSANPZHQNKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCCNC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460682 | |
| Record name | 4-(dimethylamino)-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827036-76-0 | |
| Record name | 4-(dimethylamino)-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1245831.png)



![(2R)-N-[(E,2S,3R)-3,8-dihydroxy-9-methylidene-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B1245838.png)


![(1R,6E,9R,11R,12R,13S,16Z,19S,23R,25S,27S,31S)-11-[(E)-1-[2-[[(2S,4R,6R)-6-[(1R,2E,4E,6R,8E)-9-bromo-1-hydroxy-6-methoxy-3-methylnona-2,4,8-trienyl]-2-hydroxy-4-methoxyoxan-2-yl]methyl]-1,3-oxazol-4-yl]prop-1-en-2-yl]-27-hydroxy-12,31-dimethyl-21-methylidene-4,10,14,29,30-pentaoxa-32-azapentacyclo[23.3.1.12,5.19,13.119,23]dotriaconta-2,5(32),6,16-tetraen-15-one](/img/structure/B1245841.png)

![4-[1-(4-Chlorophenyl)ethyl-[5-[(2,4-dichlorophenyl)methylcarbamoylamino]pentyl]amino]butanoic acid](/img/structure/B1245845.png)
![1-(3,4-Dimethoxyphenyl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1245846.png)
![9-(3-iodo-4-methylphenyl)-5,9-dihydro-3H-furo[3,4-b]pyrano[4,3-e]pyridine-1,8(4H,7H)-dione](/img/structure/B1245847.png)
